molecular formula C9H17O3PS4 B15163364 Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate CAS No. 143493-49-6

Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate

Cat. No.: B15163364
CAS No.: 143493-49-6
M. Wt: 332.5 g/mol
InChI Key: MEPMQPGRLNKHQG-UHFFFAOYSA-N
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Description

Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group attached to a dithiol ring, which is further substituted with ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The temperature and reaction time are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like thiols or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through its phosphonate and dithiol groups, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and dithiol-containing molecules. Examples are:

  • Dimethyl [4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
  • Dimethyl [4,5-bis(phenylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate

Uniqueness

Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its specific substitution pattern with ethylsulfanyl groups, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143493-49-6

Molecular Formula

C9H17O3PS4

Molecular Weight

332.5 g/mol

IUPAC Name

2-dimethoxyphosphoryl-4,5-bis(ethylsulfanyl)-1,3-dithiole

InChI

InChI=1S/C9H17O3PS4/c1-5-14-7-8(15-6-2)17-9(16-7)13(10,11-3)12-4/h9H,5-6H2,1-4H3

InChI Key

MEPMQPGRLNKHQG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(SC(S1)P(=O)(OC)OC)SCC

Origin of Product

United States

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